molecular formula C10H13BrClN B591981 (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1810074-82-8

(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No. B591981
CAS RN: 1810074-82-8
M. Wt: 262.575
InChI Key: OGJCTIOLCPDGAX-PPHPATTJSA-N
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Description

“(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” likely refers to a specific stereoisomer of a brominated tetrahydronaphthalen-1-amine compound. The “S” denotes the specific stereochemistry at the chiral center. The compound is likely to be a salt due to the presence of hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, solid-state NMR, and molecular modeling .


Chemical Reactions Analysis

The compound, being an amine, could potentially undergo a variety of chemical reactions. Amines can act as nucleophiles in substitution reactions or bases in acid-base reactions. The bromine atom could also potentially be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of techniques, including solubility tests, melting point determination, and spectroscopic methods .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Stereoselective Synthesis Processes : The development of large-scale, stereoselective synthesis processes for related tetrahydronaphthalen-amine derivatives illustrates the compound's utility in producing stereochemically pure pharmaceutical ingredients. For instance, Han et al. (2007) described a multikilogram-scale process achieving high yields and purity, highlighting its significance in industrial applications (Han et al., 2007).

  • Chiral Auxiliary in Asymmetric Synthesis : The compound has been used as a chiral auxiliary in asymmetric Reformatsky reactions, demonstrating its versatility in synthesizing optically active intermediates. This application is critical for producing enantiomerically enriched products, essential in drug development (Orsini et al., 2005).

  • Novel Retinoid Synthesis : Researchers have identified tetrahydronaphthalen-amine derivatives as potent retinoid X receptor agonists, which are important for treating conditions like type II diabetes mellitus. The synthesis of these compounds showcases the chemical versatility and therapeutic potential of the tetrahydronaphthalen-amine scaffold (Faul et al., 2001).

  • Catalysis and Regioselectivity : The compound's role in catalysis, particularly in the selective amination of polyhalopyridines, demonstrates its importance in fine-tuning chemical reactions for desired outcomes. This selective catalysis is crucial for developing efficient synthetic pathways (Ji et al., 2003).

Biological and Pharmaceutical Applications

  • Antitumor and Antioxidant Activities : Tetrahydronaphthalen-amine derivatives have been synthesized with potential antitumor and antioxidant activities. The synthesis and evaluation of new polyfunctionally substituted derivatives indicate the compound's utility in discovering new therapeutic agents (Hamdy et al., 2013).

  • 5-HT7 Receptor Agents : Derivatives of tetrahydronaphthalen-amine have been identified as potent 5-HT7 receptor agents, offering insights into the development of novel treatments for central nervous system disorders. The study of structure-affinity relationships in these compounds aids in understanding receptor-ligand interactions (Leopoldo et al., 2004).

Safety And Hazards

As with any chemical compound, handling “(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and hazard information .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promise in biological or medicinal contexts, further studies could be conducted to optimize its properties and evaluate its efficacy and safety .

properties

IUPAC Name

(1S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJCTIOLCPDGAX-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

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